molecular formula C11H15NO2SSi B8458860 3-[(Trimethylsilyl)ethynyl]benzenesulfonamide

3-[(Trimethylsilyl)ethynyl]benzenesulfonamide

Cat. No. B8458860
M. Wt: 253.39 g/mol
InChI Key: JIVCFYWCQGAFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07998995B2

Procedure details

Into a sealable tube was weighed 1.24 g of 3-bromophenylsulfonamide, 112 mg of triphenylphosphine, 40 mg of palladium acetate, 32 mg of copper (I) iodide, and 5 mL of triethylamine. To this suspension was added 2.0 mL of trimethylsilylacetylene and the vessel was sealed, was set in an oil bath, and was rapidly stirred at 90-950C. After 1 h the reaction was cooled, unsealed, and was filtered with added ethyl acetate to remove solids. The filtrate was concentrated in vacuo and the residue was purified by silica gel flash chromatography (Jones Flashmaster, 50 g silica gel, gradient elution from 100% hexanes to 20% ethyl acetate over 30 minutes). Appropriate fractions were combined and concentrated in vacuo affording 3-trimethylsilanylethynyl-benzenesulfonamide as a faintly yellow semi-crystalline solid, yield: 908.3 mg (68%). 1H NMR (CDCl3): δ 8.02 (s, 1H), 7.85 (d, J=8 Hz, 1H), 7.64 (d, J=8 Hz, 1H), 7.48 (t, J=8 Hz, 1H), 5.02 (br s, 2H), 0.26 (s, 9H). Into a 50 mL flask was weighed 423.7 mg of trifluoromethanesulfonic acid 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazol-3-yl ester (1.07 mmol), 325.6 mg (1.28 mmol) of alkyne, 26.5 mg of copper (I) chloride, and 69.3 mg (600 μmol) of triphenylphosphine, followed by 5 mL of DMF. The reaction was heated at 80-850C for 5 h then was quenched by addition of 3 M HCl. The reaction mixture was washed into a separatory funnel with ethyl acetate and 3.0 M HCl. The ethyl acetate was separated, washed with brine, was dried (Na2SO4), and concentrated in vacuo. The residue was purified by silica gel flash chromatography (Jones Flashmaster, 50 g silica gel, gradient elution from 100% hexanes to 40% ethyl acetate over 30 minutes). Appropriate fractions were combined and concentrated in vacuo affording the product as a grayish powder, yield: 78.4 mg (17%); 1H NMR (CDCl3): δ 7.89 (m, 1H), 7.84 (s, 1H), 7.60 (d, J=8 Hz, 1H), 7.35-7.6 (m, 5H), 6.94 (s, 1H), 4.82 (s, 2H); MS (ES): 426 [M+H]+.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Four
Quantity
32 mg
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([S:8]([NH2:11])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:31][Si:32]([C:35]#[CH:36])([CH3:34])[CH3:33]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I.C(N(CC)CC)C>[CH3:31][Si:32]([C:35]#[C:36][C:2]1[CH:3]=[C:4]([S:8]([NH2:11])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1)([CH3:34])[CH3:33] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)N
Step Two
Name
Quantity
112 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
Quantity
40 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
32 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
was rapidly stirred at 90-950C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a sealable tube was weighed
CUSTOM
Type
CUSTOM
Details
the vessel was sealed
CUSTOM
Type
CUSTOM
Details
was set in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
After 1 h the reaction was cooled
Duration
1 h
FILTRATION
Type
FILTRATION
Details
unsealed, and was filtered with added ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove solids
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography (Jones Flashmaster, 50 g silica gel, gradient elution from 100% hexanes to 20% ethyl acetate over 30 minutes)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=C(C=CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.